molecular formula C31H44O3 B1241664 Corticatic acid B

Corticatic acid B

Cat. No.: B1241664
M. Wt: 464.7 g/mol
InChI Key: ACNZSZPAYNDIRJ-OYABAQPGSA-N
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Description

Such compounds are often studied for their pharmaceutical applications, including anti-inflammatory or metabolic regulatory roles .

Properties

Molecular Formula

C31H44O3

Molecular Weight

464.7 g/mol

IUPAC Name

(4E,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid

InChI

InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23+,28-26+

InChI Key

ACNZSZPAYNDIRJ-OYABAQPGSA-N

Isomeric SMILES

C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C/C#CC(=O)O)O

Canonical SMILES

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O

Synonyms

corticatic acid A
corticatic acid B

Origin of Product

United States

Chemical Reactions Analysis

Functional Groups and Reactivity

Corticatic acid B contains three key functional groups:

  • Carboxylic acid (-COOH)

  • Acetylenic (triple-bonded) carbons

  • Hydroxyl (-OH) groups

These groups enable diverse reaction pathways, including nucleophilic substitutions, reductions, and oxidations .

Esterification

This compound undergoes Fischer esterification with alcohols under acidic conditions to form esters. For example, reaction with methanol yields methyl corticatate B:
C31H44O3+CH3OHH+C32H46O3+H2O\text{C}_{31}\text{H}_{44}\text{O}_3+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{32}\text{H}_{46}\text{O}_3+\text{H}_2\text{O}
This reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent deprotonation1 .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to an acid chloride:
C31H44O3+SOCl2C31H43O2Cl+SO2+HCl\text{C}_{31}\text{H}_{44}\text{O}_3+\text{SOCl}_2\rightarrow \text{C}_{31}\text{H}_{43}\text{O}_2\text{Cl}+\text{SO}_2+\text{HCl}
The resulting acyl chloride is highly reactive, facilitating further derivatization (e.g., amidation) .

Nucleophilic Substitution Reactions

The acetylenic bonds in this compound participate in electrophilic additions. For instance:

  • Halogenation : Reacts with bromine (Br₂) to form dibrominated derivatives at triple-bond positions .

  • Hydration : In acidic media, triple bonds undergo hydration to form ketones or aldehydes, though regioselectivity depends on substituent effects .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) reduces triple bonds to single bonds, yielding saturated analogs:
C31H44O3+2H2PdC31H48O3\text{C}_{31}\text{H}_{44}\text{O}_3+2\text{H}_2\xrightarrow{\text{Pd}}\text{C}_{31}\text{H}_{48}\text{O}_3
This reaction is critical for probing the biological role of polyacetylene motifs .

Biosynthetic Pathways

This compound is biosynthesized via fatty acid synthase (FAS) complexes:

  • Chain elongation : Sequential addition of malonyl-CoA units to a starter acetyl-CoA.

  • Desaturation : Introduction of triple bonds via dehydrogenases .

  • Oxidation : Terminal carboxylation by cytochrome P450 enzymes .

Biological Activity and Reactivity

This compound exhibits antifungal activity against Candida albicans (MIC: 2.5 µg/mL) . Its mechanism involves disruption of fungal membrane integrity via interactions with acetylene-rich regions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares corticatic acid B with two analogous compounds, cortienic acid and corchorifatty acid B , based on molecular properties, applications, and analytical methods derived from the evidence:

Property This compound (Hypothetical) Cortienic Acid (CAS 3597-45-3) Corchorifatty Acid B (CAS 147383-02-6)
Molecular Formula Presumed C₂₀₋₂₂H₃₀₋₃₂O₅₋₆ C₂₀H₂₈O₅ C₁₈H₂₈O₄
Molecular Weight ~340–360 g/mol 348.4 g/mol 308.41 g/mol
Key Functional Groups Carboxylic acid, hydroxyl, ketone Carboxylic acid, hydroxyl Carboxylic acid, unsaturated fatty acid chain
Applications Theoretical: Anti-inflammatory, metabolic regulation Pharmaceutical analysis (stability testing in creams) Lipid metabolism studies, industrial biochemistry
Analytical Methods Inferred: HPLC/UHPLC, spectroscopy Stability-indicating UHPLC Chromatography, mass spectrometry
Stability Presumed: Sensitive to oxidation Degrades under heat/light in formulations Stable in neutral conditions

Detailed Comparative Analysis

Structural and Functional Differences

  • Cortienic Acid : A C₂₀ steroid derivative with hydroxyl and carboxylic acid groups, structurally resembling corticosterone. Its applications focus on pharmaceutical quality control, particularly in quantifying hydrocortisone acetate in creams .
  • Corchorifatty Acid B : A C₁₈ unsaturated fatty acid with a conjugated double-bond system. Its smaller size and lack of steroid backbone suggest distinct biological roles, such as modulating lipid membranes or signaling pathways .

Pharmacological and Industrial Relevance

  • Cortienic Acid : Validated for use in stability-indicating assays, highlighting its susceptibility to degradation under stress conditions (e.g., heat, pH extremes) .
  • Corchorifatty Acid B: Limited pharmacological data but structurally analogous to bioactive fatty acids like α-linolenic acid, suggesting roles in anti-inflammatory or metabolic processes .

Analytical Challenges

  • Cortienic Acid : Requires advanced UHPLC methods to resolve degradation products in complex matrices like creams .
  • Corchorifatty Acid B : Characterized via eco-friendly chromatography, emphasizing its compatibility with green chemistry principles .
  • This compound : Presents analytical challenges similar to cortienic acid, necessitating high-resolution techniques to distinguish stereoisomers or degradation byproducts.

Q & A

Q. What experimental methodologies are recommended for the synthesis and structural elucidation of Corticatic Acid B?

Methodological Answer: Synthesis typically involves microbial fermentation or chemical derivatization, followed by purification via column chromatography (silica gel or HPLC). Structural characterization should integrate nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. Ensure purity (>95%) via analytical HPLC and validate spectral data against published benchmarks . For reproducibility, document reaction conditions (temperature, pH, solvents) and instrument parameters (e.g., NMR pulse sequences) in detail in the "Experimental" section, with extended protocols in supplementary materials .

Q. How can researchers establish baseline bioactivity profiles for this compound?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, antimicrobial disk diffusion) and cell-based models (e.g., cytotoxicity assays on cancer cell lines). Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations). Replicate experiments in triplicate to assess variability, and apply statistical tests (ANOVA with post-hoc corrections) to validate significance . For preliminary in vivo studies, adopt rodent models with standardized dosing regimens and ethical oversight .

Q. What are the critical steps for ensuring reproducibility in this compound studies?

Methodological Answer:

  • Documentation : Provide raw spectral data, chromatograms, and instrument calibration logs in supplementary materials .
  • Batch Consistency : Report variations in fermentation yields or synthetic routes across batches.
  • Negative Controls : Include solvent-only controls in bioassays to rule out artifacts .
  • Data Sharing : Deposit datasets in public repositories (e.g., Zenodo) with DOIs for transparency .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify sources of heterogeneity . Key factors to analyze:

  • Strain/Purity Differences : Compare NMR/HRMS data from conflicting studies to verify compound identity .
  • Assay Conditions : Evaluate pH, temperature, and solvent effects on bioactivity .
  • Statistical Power : Assess sample sizes and variability metrics (e.g., standard deviations) to identify underpowered studies .
  • Meta-Analysis : Use random-effects models to quantify overall effect sizes and confidence intervals .

Q. What strategies optimize the isolation yield of this compound from natural sources?

Methodological Answer:

  • Fermentation Optimization : Employ response surface methodology (RSM) to test variables (carbon/nitrogen ratios, aeration).
  • Extraction Solvents : Compare polar vs. non-polar solvents (e.g., ethyl acetate vs. dichloromethane) for partitioning efficiency .
  • Bioactivity-Guided Fractionation : Use LC-MS-coupled bioassays to track active fractions .
  • Scale-Up Challenges : Report yield losses at pilot-scale and mitigation strategies (e.g., immobilized cultures) .

Q. How can multi-omics approaches enhance understanding of this compound's mechanism of action?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways affected by the compound. Use bioinformatics tools (KEGG, STRING) for pathway enrichment analysis . Validate hypotheses via CRISPR knockouts or siRNA silencing of target genes . Cross-reference findings with structural analogs (e.g., Corticatic Acid A) to identify structure-activity relationships (SAR) .

Methodological Frameworks

Q. What statistical models are appropriate for dose-response studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
  • Clustered Data Adjustments : For repeated measurements (e.g., time-course assays), apply mixed-effects models to account for nested variability .
  • Outlier Detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How should researchers design studies to investigate this compound's stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-vis), and hydrolytic conditions (acid/base). Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) under each condition .
  • Excipient Compatibility : Test stability in formulation matrices (e.g., polymers, surfactants) using design of experiments (DoE) .

Data Reporting & Ethics

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological Answer:

  • Transparency : Publish in journals supporting "negative results" sections (e.g., PLOS ONE) or preprint servers .
  • Contextualization : Discuss potential reasons for negativity (e.g., assay sensitivity limits, compound solubility) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies to ensure ethical reporting .

Q. How can interdisciplinary collaboration enhance this compound research?

Methodological Answer:

  • Team Roles : Define contributions (e.g., chemists for synthesis, biologists for assays, statisticians for data analysis) using CRediT taxonomy .
  • Data Integration : Use collaborative platforms (e.g., LabArchives) for real-time sharing of spectral data, protocols, and results .
  • Funding Alignment : Secure grants targeting interdisciplinary initiatives (e.g., NIH R01 mechanisms for translational research) .

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